

# Application Note: Quantification of Dasatinib Carboxylic Acid Ethyl Ester using LC-MS/MS

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Compound of Interest

Compound Name:

Dasatinib Carboxylic Acid Ethyl
Ester

Cat. No.:

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#### **Abstract**

This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of **Dasatinib Carboxylic Acid Ethyl Ester**, a potential metabolite of the tyrosine kinase inhibitor Dasatinib. While validated methods for Dasatinib and its primary active metabolites are established, a specific protocol for this ethyl ester derivative is not widely documented. This note outlines a robust theoretical protocol, including sample preparation, chromatographic separation, and mass spectrometric conditions, extrapolated from existing validated methods for Dasatinib and its related metabolites. The provided methodology is intended to serve as a comprehensive starting point for researchers and drug development professionals.

#### Introduction

Dasatinib is a potent second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] It undergoes extensive metabolism in humans, primarily mediated by CYP3A4, leading to several pharmacologically active and inactive metabolites.[3][4] The main metabolites include N-dealkylated (M4), N-oxide (M5), and hydroxylated forms (M20, M24).[1] [4] Another identified metabolite is Dasatinib Carboxylic Acid (M6).[1][5] The ethyl ester of this carboxylic acid metabolite, while not a major circulating metabolite, may be formed through secondary metabolic pathways or as a result of sample handling and storage in the presence

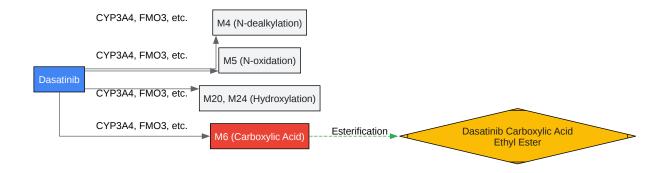


of ethanol. Its accurate detection is crucial for a comprehensive understanding of Dasatinib's metabolic profile.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[6][7] This document details a proposed LC-MS/MS protocol for the analysis of **Dasatinib Carboxylic Acid Ethyl Ester** in human plasma.

#### **Metabolic Pathway of Dasatinib**

Dasatinib is metabolized in the liver into several metabolites. The formation of the carboxylic acid metabolite (M6) is a known pathway, though the specific enzymes are not fully elucidated. [1] This carboxylic acid can potentially be esterified to form the ethyl ester.



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Caption: Metabolic pathway of Dasatinib leading to the formation of Dasatinib Carboxylic Acid (M6) and its potential esterification.

## **Proposed Experimental Protocol**

This protocol is a recommended starting point and may require optimization for specific laboratory conditions and instrumentation.



#### **Sample Preparation (Solid Phase Extraction - SPE)**

Solid phase extraction is recommended for its efficiency in removing matrix interferences.[2]

- SPE Cartridge: Oasis HLB 96-well plates or equivalent.
- Conditioning: 1 mL of methanol followed by 1 mL of water.
- Sample Loading: Mix 200  $\mu$ L of human plasma with 200  $\mu$ L of 4% phosphoric acid. Load the entire volume onto the SPE plate.
- Washing: Wash with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.
- Elution: Elute the analyte with 1 mL of methanol.
- Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at  $40^{\circ}$ C. Reconstitute the residue in 100  $\mu$ L of the mobile phase.

#### **Liquid Chromatography**

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., Waters Atlantis dC18, 75 x 4.6 mm, 3.5 μm) is a suitable starting point.[8]
- Mobile Phase:
  - A: 0.1% Formic acid in water
  - B: 0.1% Formic acid in acetonitrile
- Gradient Elution:
  - Start at 15% B
  - Linear gradient to 85% B over 5 minutes



Hold at 85% B for 1 minute

Return to 15% B and re-equilibrate for 2 minutes

Flow Rate: 0.4 mL/min

Injection Volume: 10 μL

Column Temperature: 40°C

#### **Mass Spectrometry**

Mass Spectrometer: A triple quadrupole mass spectrometer.

Ionization Mode: Electrospray Ionization (ESI), Positive.

Multiple Reaction Monitoring (MRM) Transitions: The exact m/z values for Dasatinib
 Carboxylic Acid Ethyl Ester need to be determined by direct infusion. Based on the
 structure, the predicted precursor ion would be around m/z 516.2. A plausible fragmentation
 would involve the loss of the ethyl ester group or other characteristic fragments. For
 reference, the transition for Dasatinib is m/z 488.1 > 401.1.[8]

Proposed Q1/Q3 Transition: To be determined experimentally.

Internal Standard: A stable isotope-labeled version of the analyte is ideal. Alternatively,
 Dasatinib-d8 can be used as an internal standard.[8]

MS Parameters:

Capillary Voltage: 3.5 kV

Source Temperature: 150°C

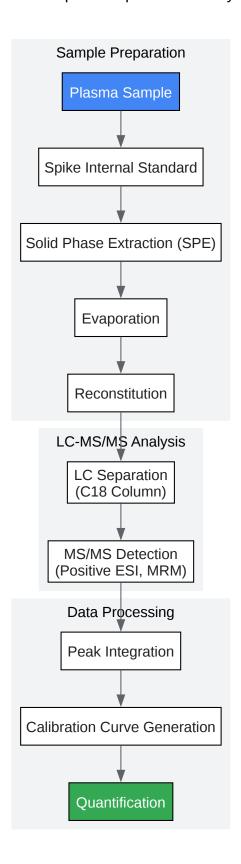
Desolvation Temperature: 350°C

Collision Gas: Argon

#### **Analytical Workflow**



The overall analytical process from sample receipt to data analysis is depicted below.



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Caption: Experimental workflow for the quantification of **Dasatinib Carboxylic Acid Ethyl Ester**.

### **Quantitative Data Summary (Reference Analytes)**

The following table summarizes typical quantitative parameters from validated LC-MS/MS methods for Dasatinib and its major metabolites. These values can serve as a benchmark for the method development of **Dasatinib Carboxylic Acid Ethyl Ester**.

Analyte	Linearity Range (ng/mL)	LLOQ (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Recovery (%)	Referenc e
Dasatinib	1.00 - 1000	1.00	< 5.3	< 5.3	> 79	[2]
Dasatinib	1 - 400	1	-	-	-	[8]
Dasatinib	10 - 1000	10	< 8	< 8	82.2 - 93.6	[9]
Dasatinib	2.0 - 490.0	2.0	-	-	-	[10]
Active Metabolites	1.00 - 1000	1.00	< 5.3	< 5.3	> 79	[2]

#### Conclusion

This application note provides a comprehensive, albeit theoretical, LC-MS/MS protocol for the quantification of **Dasatinib Carboxylic Acid Ethyl Ester** in human plasma. The proposed method leverages established techniques for the analysis of Dasatinib and its other metabolites, offering a solid foundation for method development and validation. The successful implementation of this method will aid in a more complete characterization of the metabolic fate of Dasatinib.

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